molecular formula C13H17N3OS B14905527 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide

2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide

Cat. No.: B14905527
M. Wt: 263.36 g/mol
InChI Key: HOANUWAOHFHJJT-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide typically involves the reaction of 2-aminobenzothiazole with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-carboxamide: Another benzothiazole derivative with similar biological activities.

    2-(Benzo[d]thiazol-2-yl)ethanamine:

Uniqueness

2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the acetamide moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-N-tert-butylacetamide

InChI

InChI=1S/C13H17N3OS/c1-13(2,3)16-11(17)8-14-12-15-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

HOANUWAOHFHJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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